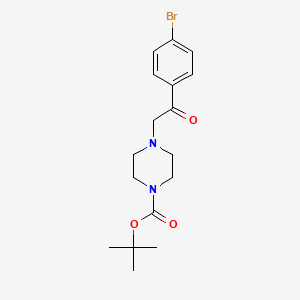

tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

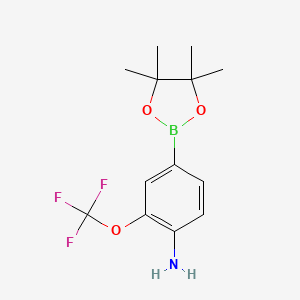

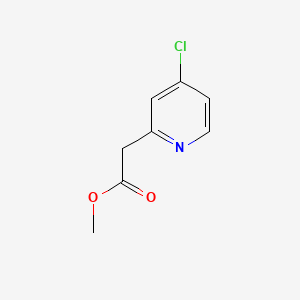

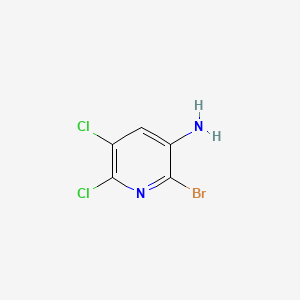

“tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate” is a chemical compound. It is a derivative of piperazine, which is a heterocyclic organic compound . The compound has a molecular formula of C15H21BrN2O2 .

Synthesis Analysis

The synthesis of this compound could involve the reaction of 1-Boc-piperazine with aryl iodides using CuBr/1,1′-bi-2-naphthol as a catalyst and K3PO4 as a base . This process is known as cross-coupling . Another possible method is the Buchwald-Hartwig coupling reactions with aryl halides .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a bromophenyl group attached to the piperazine ring . The molecular weight of the compound is 341.243 Da .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, 1-Boc-piperazine can undergo Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can also be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 424.7±40.0 °C at 760 mmHg, and a flash point of 210.6±27.3 °C . The compound has a molar refractivity of 82.5±0.3 cm3 and a molar volume of 256.1±3.0 cm3 .Scientific Research Applications

Synthesis and Characterization

Synthetic Approaches

The synthesis of tert-butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate derivatives involves complex synthetic routes that are crucial for developing various pharmaceutical and chemical materials. These compounds are synthesized through reactions like nucleophilic substitution, condensation, and modifications of piperazine, showcasing the versatility and utility of piperazine derivatives in synthetic chemistry (Kulkarni et al., 2016); (Sanjeevarayappa et al., 2015).

Crystal and Molecular Structure

Detailed crystallographic studies provide insights into the molecular and crystal structure of these compounds, facilitating the understanding of their properties and potential applications. The crystal structures of various derivatives have been reported, offering valuable information for the development of new materials and drugs (Mamat et al., 2012).

Biological and Material Applications

Antibacterial and Antifungal Activities

Some derivatives have been evaluated for their antibacterial and antifungal activities, showing moderate activity against several microorganisms. This indicates the potential for developing new antimicrobial agents based on tert-butyl piperazine derivatives (Kulkarni et al., 2016).

Anticorrosive Properties

Investigations into the anticorrosive behavior of novel tert-butyl piperazine derivatives for carbon steel in acidic environments reveal that these compounds can effectively protect metal surfaces from corrosion, highlighting their potential in industrial applications (Praveen et al., 2021).

Material Science

The structural and electronic properties of tert-butyl piperazine derivatives are also of interest in material science, where their stability and conformation are critical for designing new materials with specific functions (Yang et al., 2021).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 4-[2-(4-bromophenyl)-2-oxoethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)12-15(21)13-4-6-14(18)7-5-13/h4-7H,8-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWWJZJCXZYSSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716649 |

Source

|

| Record name | tert-Butyl 4-[2-(4-bromophenyl)-2-oxoethyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate | |

CAS RN |

1291487-19-8 |

Source

|

| Record name | 1-Piperazinecarboxylic acid, 4-[2-(4-bromophenyl)-2-oxoethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[2-(4-bromophenyl)-2-oxoethyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581510.png)

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581512.png)

![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)

![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)

![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)

![5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B581529.png)